molecular formula C12H18N2O2S B4422741 1-(2-methylphenyl)-4-(methylsulfonyl)piperazine

1-(2-methylphenyl)-4-(methylsulfonyl)piperazine

Cat. No.: B4422741
M. Wt: 254.35 g/mol
InChI Key: PXNZRLHRRHMURW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylphenyl)-4-(methylsulfonyl)piperazine is a chemical compound belonging to the piperazine family, characterized by the presence of a piperazine ring substituted with a 2-methylphenyl group and a methylsulfonyl group. Piperazine derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylphenyl)-4-(methylsulfonyl)piperazine typically involves the following steps:

    Nucleophilic Substitution: The piperazine ring is first substituted with a 2-methylphenyl group. This can be achieved by reacting piperazine with 2-methylphenyl halide under basic conditions.

    Sulfonylation: The resulting intermediate is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification Steps: Including crystallization and recrystallization to obtain the pure compound.

    Quality Control: Analytical techniques such as HPLC and NMR are used to confirm the purity and structure of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylphenyl)-4-(methylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding piperazine derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: De-sulfonylated piperazine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

1-(2-Methylphenyl)-4-(methylsulfonyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors in biological systems, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    1-(2-Methylphenyl)piperazine: Lacks the methylsulfonyl group, which may result in different biological activities.

    4-(Methylsulfonyl)piperazine: Lacks the 2-methylphenyl group, affecting its interaction with molecular targets.

    1-Phenyl-4-(methylsulfonyl)piperazine: Similar structure but with a phenyl group instead of a 2-methylphenyl group.

Uniqueness: 1-(2-Methylphenyl)-4-(methylsulfonyl)piperazine is unique due to the presence of both the 2-methylphenyl and methylsulfonyl groups, which confer specific chemical and biological properties. This dual substitution allows for versatile interactions with molecular targets, making it a valuable compound in research and development.

Properties

IUPAC Name

1-(2-methylphenyl)-4-methylsulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-11-5-3-4-6-12(11)13-7-9-14(10-8-13)17(2,15)16/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNZRLHRRHMURW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-methylphenyl)-4-(methylsulfonyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-methylphenyl)-4-(methylsulfonyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(2-methylphenyl)-4-(methylsulfonyl)piperazine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(2-methylphenyl)-4-(methylsulfonyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(2-methylphenyl)-4-(methylsulfonyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(2-methylphenyl)-4-(methylsulfonyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.